molecular formula C21H24N4O5 B10987037 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide

Cat. No.: B10987037
M. Wt: 412.4 g/mol
InChI Key: YXLQIVPLQTXLDH-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both quinoxaline and spirocyclic moieties suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

  • Quinoxaline Derivative Synthesis: : The quinoxaline moiety can be synthesized from o-phenylenediamine and a suitable dicarbonyl compound. This reaction usually occurs under acidic conditions and may require a solvent like ethanol or acetic acid.

  • Coupling Reaction: : The final step involves coupling the spirocyclic core with the quinoxaline derivative. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and amide groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic and quinoxaline moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide and hydroxy positions. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

    Solvents: Ethanol, acetic acid, dichloromethane

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with biological targets involved in various diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety may bind to active sites, inhibiting or modulating the activity of target proteins. The spirocyclic structure could enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide
  • 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]butanamide

Uniqueness

Compared to similar compounds, 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide may exhibit unique properties due to the specific length and nature of its side chains. These differences can affect its reactivity, bioavailability, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]propanamide

InChI

InChI=1S/C21H24N4O5/c26-16(7-11-25-17(27)13-21(20(25)30)8-3-4-9-21)22-10-12-24-15-6-2-1-5-14(15)23-18(28)19(24)29/h1-2,5-6H,3-4,7-13H2,(H,22,26)(H,23,28)

InChI Key

YXLQIVPLQTXLDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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